molecular formula C13H9ClF3NO B3037038 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline CAS No. 40718-14-7

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Cat. No.: B3037038
CAS No.: 40718-14-7
M. Wt: 287.66 g/mol
InChI Key: WTPFYPUXUHYGIP-UHFFFAOYSA-N
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Description

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 3-chloroaniline with 3-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 3-Chloro-4-(trifluoromethyl)phenol

Uniqueness

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPFYPUXUHYGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228453
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-14-7
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40718-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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